5-((2,3-Dihydro-1,3-dioxo-2-(p-tolyl)-1H-isoindol-4-yl)azo)-4-methyl-2,6-bis((3-(2-phenoxyethoxy)propyl)amino)nicotinonitrile 5-((2,3-Dihydro-1,3-dioxo-2-(p-tolyl)-1H-isoindol-4-yl)azo)-4-methyl-2,6-bis((3-(2-phenoxyethoxy)propyl)amino)nicotinonitrile
Brand Name: Vulcanchem
CAS No.: 63281-04-9
VCID: VC18680480
InChI: InChI=1S/C44H45N7O6/c1-31-18-20-33(21-19-31)51-43(52)36-16-9-17-38(39(36)44(51)53)49-50-40-32(2)37(30-45)41(46-22-10-24-54-26-28-56-34-12-5-3-6-13-34)48-42(40)47-23-11-25-55-27-29-57-35-14-7-4-8-15-35/h3-9,12-21H,10-11,22-29H2,1-2H3,(H2,46,47,48)
SMILES:
Molecular Formula: C44H45N7O6
Molecular Weight: 767.9 g/mol

5-((2,3-Dihydro-1,3-dioxo-2-(p-tolyl)-1H-isoindol-4-yl)azo)-4-methyl-2,6-bis((3-(2-phenoxyethoxy)propyl)amino)nicotinonitrile

CAS No.: 63281-04-9

Cat. No.: VC18680480

Molecular Formula: C44H45N7O6

Molecular Weight: 767.9 g/mol

* For research use only. Not for human or veterinary use.

5-((2,3-Dihydro-1,3-dioxo-2-(p-tolyl)-1H-isoindol-4-yl)azo)-4-methyl-2,6-bis((3-(2-phenoxyethoxy)propyl)amino)nicotinonitrile - 63281-04-9

Specification

CAS No. 63281-04-9
Molecular Formula C44H45N7O6
Molecular Weight 767.9 g/mol
IUPAC Name 4-methyl-5-[[2-(4-methylphenyl)-1,3-dioxoisoindol-4-yl]diazenyl]-2,6-bis[3-(2-phenoxyethoxy)propylamino]pyridine-3-carbonitrile
Standard InChI InChI=1S/C44H45N7O6/c1-31-18-20-33(21-19-31)51-43(52)36-16-9-17-38(39(36)44(51)53)49-50-40-32(2)37(30-45)41(46-22-10-24-54-26-28-56-34-12-5-3-6-13-34)48-42(40)47-23-11-25-55-27-29-57-35-14-7-4-8-15-35/h3-9,12-21H,10-11,22-29H2,1-2H3,(H2,46,47,48)
Standard InChI Key JLOYQEBEVYFOLX-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)N=NC4=C(N=C(C(=C4C)C#N)NCCCOCCOC5=CC=CC=C5)NCCCOCCOC6=CC=CC=C6

Introduction

Structural Composition and Molecular Features

Core Structural Components

The molecule comprises four distinct regions:

  • Isoindole-1,3-dione Core: A 2-(p-tolyl)-substituted isoindole-1,3-dione moiety contributes rigidity and electron-deficient characteristics, potentially enhancing π-π stacking interactions.

  • Azo Bridge (-N=N-): The diazo group links the isoindole-dione to the nicotinonitrile ring, introducing photoresponsive behavior and redox activity, as observed in other azo-based therapeutics .

  • Nicotinonitrile Scaffold: The 4-methyl-2,6-diamino-substituted pyridine-3-carbonitrile core may facilitate hydrogen bonding and metal coordination, akin to bioactive nicotinonitrile derivatives .

  • Phenoxyethoxypropylamino Side Chains: These hydrophilic groups likely improve solubility and enable interactions with biomembranes or polymeric matrices.

Spectroscopic and Computational Data

Key spectral features include:

  • IR: Expected absorptions for C=O (isoindole-dione, ~1700 cm⁻¹), CN (nicotinonitrile, ~2220 cm⁻¹), and N=N (azo, ~1400 cm⁻¹) .

  • NMR: The p-tolyl group would exhibit characteristic singlet aromatic protons (δ ~7.2 ppm), while the phenoxyethoxy chains show multiplet signals between δ 3.5–4.5 ppm .

  • Mass Spectrometry: A molecular ion peak at m/z 767.9 confirms the molecular weight.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC44H45N7O6
Molecular Weight767.9 g/mol
IUPAC Name4-methyl-5-[[2-(4-methylphenyl)-1,3-dioxoisoindol-4-yl]diazenyl]-2,6-bis[3-(2-phenoxyethoxy)propylamino]pyridine-3-carbonitrile
Canonical SMILESCC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)N=NC4=C(N=C(C(=C4C)C#N)NCCCOCCOC5=CC=CC=C5)NCCCOCCOC6=CC=CC=C6
Solubility (Predicted)Moderate in DMSO, DMF; low in water

Synthetic Pathways and Reaction Mechanisms

Hypothetical Synthesis

While no direct synthesis is documented, plausible routes involve:

  • Diazotization and Azo Coupling:

    • Diazotization of 4-amino-2-(p-tolyl)isoindole-1,3-dione followed by coupling with 4-methyl-2,6-bis((3-(2-phenoxyethoxy)propyl)amino)nicotinonitrile .

  • Nicotinonitrile Formation:

    • Cyclization of a chalcone precursor with malononitrile or ethyl cyanoacetate, as demonstrated for related pyridines .

Challenges in Synthesis

  • Steric hindrance from the bulky phenoxyethoxypropyl groups may reduce coupling efficiency.

  • Purification difficulties due to the compound’s high molecular weight and polarity.

Compound ClassActivity (IC50/EC50)Reference
Diaryl azo-phenolsα-Glucosidase inhibition: 12 µM
Nicotinonitrile-2-thiolsMolluscicidal LC50: 28 ppm
Azo-linked pyridonesAnticancer (MCF-7): 8.7 µM

Physicochemical and Pharmacokinetic Profiling

Solubility and LogP

  • LogP (Predicted): ~4.2, indicating moderate lipophilicity suitable for oral absorption.

  • Aqueous Solubility: <10 µg/mL, necessitating formulation with surfactants or cyclodextrins.

Metabolic Stability

  • Azo Reduction: Likely susceptible to gut microbiota-mediated cleavage, releasing aromatic amines .

  • CYP450 Interactions: The electron-rich aromatic systems may inhibit CYP3A4 or CYP2D6 isoforms.

Future Research Directions

  • Biological Screening: Prioritize antimicrobial, anticancer, and anti-inflammatory assays.

  • Formulation Studies: Develop nanoparticle- or liposome-based delivery systems to overcome solubility limitations.

  • Computational Modeling: Molecular docking against targets like tubulin or DNA gyrase to rationalize bioactivity.

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